molecular formula C8H4ClN3O3 B8052441 2-chloro-6-nitro-1H-quinazolin-4-one

2-chloro-6-nitro-1H-quinazolin-4-one

Cat. No.: B8052441
M. Wt: 225.59 g/mol
InChI Key: MLJRXYMXBVELPQ-UHFFFAOYSA-N
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Description

The compound with the identifier “2-chloro-6-nitro-1H-quinazolin-4-one” is a chemical substance listed in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It is important to understand its preparation methods, chemical reactions, scientific research applications, mechanism of action, and how it compares to similar compounds.

Chemical Reactions Analysis

The compound “2-chloro-6-nitro-1H-quinazolin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

The compound “2-chloro-6-nitro-1H-quinazolin-4-one” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, the compound could be investigated for its therapeutic potential and its ability to interact with specific molecular targets. Additionally, it may have industrial applications, such as in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of the compound “2-chloro-6-nitro-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic effects and its role in various biological processes.

Comparison with Similar Compounds

When comparing the compound “2-chloro-6-nitro-1H-quinazolin-4-one” with similar compounds, it is important to highlight its unique properties and applications. Similar compounds may include those with similar chemical structures or functional groups. The uniqueness of “this compound” can be attributed to its specific chemical properties, such as its reactivity, stability, and potential applications in different scientific fields. Some similar compounds may include other derivatives with comparable functional groups or structural motifs.

Properties

IUPAC Name

2-chloro-6-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJRXYMXBVELPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.